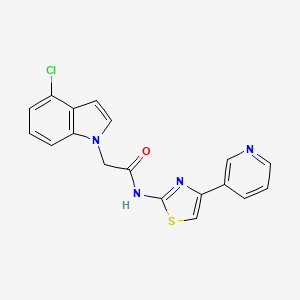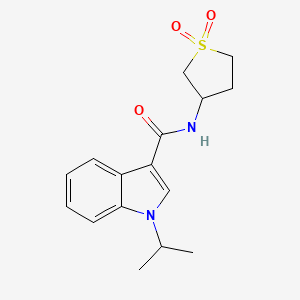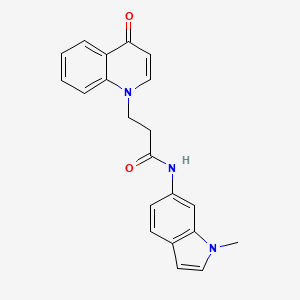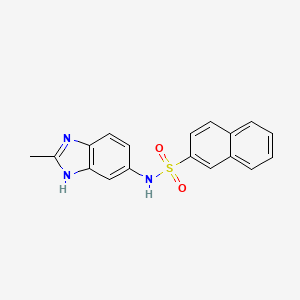
2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole, a thiazole, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone under basic conditions.
Coupling Reaction: The chlorinated indole and the thiazole derivative are coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Acetamide Formation: Finally, the acetamide linkage is formed by reacting the coupled product with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of any nitro groups or other reducible functionalities.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
科学的研究の応用
Chemistry
In chemistry, 2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, bacterial infections, and inflammatory conditions. Researchers investigate its efficacy, toxicity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile chemical structure allows for modifications that can lead to products with desirable properties.
作用機序
2-(4-クロロ-1H-インドール-1-イル)-N-(4-(ピリジン-3-イル)チアゾール-2-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、酵素、受容体、または核酸と相互作用して、生物学的経路の阻害または活性化を引き起こす可能性があります。たとえば、代謝経路の重要な酵素を阻害することにより、癌細胞または細菌の増殖を抑制する可能性があります。
類似化合物との比較
類似化合物
2-(1H-インドール-1-イル)-N-(4-(ピリジン-3-イル)チアゾール-2-イル)アセトアミド: クロロ基がありません。これは、その生物活性と化学反応性に影響を与える可能性があります。
2-(4-ブロモ-1H-インドール-1-イル)-N-(4-(ピリジン-3-イル)チアゾール-2-イル)アセトアミド: クロロ基の代わりにブロモ基が含まれています。これは、その反応性と相互作用を変化させる可能性があります。
2-(4-クロロ-1H-インドール-1-イル)-N-(4-(ピリジン-2-イル)チアゾール-2-イル)アセトアミド: ピリジン窒素の位置が異なります。これは、結合親和性と選択性に影響を与える可能性があります。
独自性
2-(4-クロロ-1H-インドール-1-イル)-N-(4-(ピリジン-3-イル)チアゾール-2-イル)アセトアミドは、クロロ基の特定の位置と、インドール、チアゾール、ピリジン環の組み合わせにより独自です。このユニークな構造は、類似の化合物と比較して、異なる生物活性と化学的特性をもたらす可能性があります。
特性
分子式 |
C18H13ClN4OS |
|---|---|
分子量 |
368.8 g/mol |
IUPAC名 |
2-(4-chloroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-4-1-5-16-13(14)6-8-23(16)10-17(24)22-18-21-15(11-25-18)12-3-2-7-20-9-12/h1-9,11H,10H2,(H,21,22,24) |
InChIキー |
JEINPCPCRYLOTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12162122.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12162124.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B12162132.png)
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12162141.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)

![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162153.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12162155.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)
![7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12162169.png)

methanone](/img/structure/B12162178.png)
